![molecular formula C8H3F6N3 B1487237 5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine CAS No. 2231674-05-6](/img/structure/B1487237.png)
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine
Overview
Description
The compound “5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The compound is likely to be a liquid at room temperature .
Molecular Structure Analysis
The compound contains a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. It also contains two trifluoromethyl groups (-CF3), which are known for their high electronegativity and can significantly influence the chemical behavior of the compound . The diazirine group is a type of diazo compound that consists of a three-membered ring with two nitrogen atoms and one carbon atom .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the trifluoromethyl groups and the diazirine group. Trifluoromethyl groups are known to be quite stable but can undergo reactions with strong nucleophiles . The diazirine group can undergo photolysis to generate a carbene .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the trifluoromethyl groups would likely increase the compound’s lipophilicity, which could influence its solubility and boiling point .Safety and Hazards
Future Directions
properties
IUPAC Name |
5-(trifluoromethyl)-2-[3-(trifluoromethyl)diazirin-3-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F6N3/c9-7(10,11)4-1-2-5(15-3-4)6(16-17-6)8(12,13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQFPONIHCGDLKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)C2(N=N2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F6N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)-2-(3-(trifluoromethyl)-3H-diazirin-3-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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